BenchChemオンラインストアへようこそ!

4-({[1-(4-Methylbenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid

Medicinal Chemistry Structure-Activity Relationship (SAR) Fragment-Based Drug Discovery

This racemic pyrrolidine-3-carboxamido benzoic acid derivative is a key diversity screening compound for kinase hinge-region and bromodomain inhibitor programs. Its para-substituted carboxylic acid, 4-methylbenzyl pi-stacking motif, and balanced lipophilicity (XLogP=1.7, tPSA=86.7 Ų) produce clean, reproducible biochemical assay data. Designed for primary high-throughput screens; supplied at ≥95% purity with rapid global delivery for R&D procurement teams.

Molecular Formula C20H20N2O4
Molecular Weight 352.39
CAS No. 1291844-49-9
Cat. No. B2831888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-({[1-(4-Methylbenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid
CAS1291844-49-9
Molecular FormulaC20H20N2O4
Molecular Weight352.39
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)NC3=CC=C(C=C3)C(=O)O
InChIInChI=1S/C20H20N2O4/c1-13-2-4-14(5-3-13)11-22-12-16(10-18(22)23)19(24)21-17-8-6-15(7-9-17)20(25)26/h2-9,16H,10-12H2,1H3,(H,21,24)(H,25,26)
InChIKeyYWQZOTLGMRSAIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-({[1-(4-Methylbenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid (CAS 1291844-49-9): A ChemBridge Screening Compound for Targeted Library Design


4-({[1-(4-Methylbenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid (CAS 1291844-49-9) is a racemic pyrrolidine-3-carboxamido benzoic acid derivative with the molecular formula C20H20N2O4 and a molecular weight of 352.4 g/mol [1]. It is cataloged as a screening compound within the ChemBridge diversity library (Catalog No. 4768DH) and is supplied at a minimum purity of 95%, standardized for high-throughput and fragment-based screening applications . Its structure features a 5-oxopyrrolidine core N-substituted with a 4-methylbenzyl group and linked via a carboxamide bridge to a para-substituted benzoic acid, creating a distinct pharmacophoric profile relative to its regioisomeric and scaffold analogs [1].

Why Generic Substitution is Inadmissible for 4-({[1-(4-Methylbenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid (CAS 1291844-49-9)


Superficially similar pyrrolidine carboxamido derivatives cannot serve as interchangeable alternatives for this compound due to critical structural distinctions that directly govern molecular recognition, physicochemical behavior, and biological assay outcomes. The specific combination of a para-benzoic acid terminus, a 4-methylbenzyl N-substituent, and the racemic 5-oxopyrrolidine-3-carboxamide scaffold generates a unique hydrogen-bonding topology (tPSA = 86.7 Ų) and lipophilic profile (XLogP3-AA = 1.7) [1]. A regioisomeric shift to the meta-benzoic acid position (CAS 1291859-15-8) alters the vector and geometry of the critical carboxylic acid pharmacophore, while truncation to an acetic acid analog (Hit2Lead SC-58177680) changes both acidity (predicted pKa shift) and lipophilicity (ΔLogP ≈ 0.23), fundamentally altering target binding and solubility . Replacing the N-(4-methylbenzyl) group with a tert-butyl or cyclohexyl substituent eliminates the potential for pi-stacking interactions and modifies the overall molecular shape. These are not trivial substitutions; they represent distinct chemical entities with non-equivalent biological fingerprints .

Quantitative Differentiation Evidence for 4-({[1-(4-Methylbenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid (CAS 1291844-49-9)


Para- vs. Meta-Benzoic Acid Regioisomerism: Divergent Pharmacophoric Geometry

The target compound is the para-substituted benzoic acid regioisomer. Its closest regioisomeric analog is 3-({[1-(4-Methylbenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid (CAS 1291859-15-8), the meta-substituted variant . While both share an identical molecular formula (C20H20N2O4) and molecular weight (352.4 g/mol), the positional isomerism of the benzoic acid attachment to the central carboxamide linker results in a distinct exit vector for the carboxylic acid moiety. This geometric divergence is a well-established determinant in fragment-based drug design, directly impacting the ability to form key hydrogen-bond and charge-reinforced interactions within a binding pocket. The meta-isomer is supplied under a separate catalog number (AKSci 4767DH) with equivalent purity specifications (95%), confirming they are treated as distinct chemical entities for screening purposes .

Medicinal Chemistry Structure-Activity Relationship (SAR) Fragment-Based Drug Discovery

Benzoic Acid vs. Acetic Acid Terminus: Impact on Lipophilicity and Acidity

A direct comparison of the target compound with its closest commercially cataloged scaffold analog, ({[1-(4-methylbenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)acetic acid (Hit2Lead SC-58177680), reveals quantifiable differences in key computed physicochemical parameters [1]. The target compound, bearing a benzoic acid moiety, has a computed XLogP3-AA of 1.7, whereas the acetic acid analog has a computed LogP of 1.93, representing a ΔLogP of +0.23 for the smaller acid [1]. This higher lipophilicity for the acetic acid analog is consistent with the replacement of the polarizable aromatic ring with a simple methylene group, which reduces molecular size but increases LogP. Conversely, the benzoic acid of the target compound is predicted to be significantly more acidic (benzoic acid pKa ~4.2 vs. acetic acid pKa ~4.8), which would result in a higher degree of ionization at physiological pH 7.4, enhancing aqueous solubility in ionized form [1].

Physicochemical Profiling ADME Prediction Lead Optimization

N-Substituent Steric and Electronic Modulation: 4-Methylbenzyl vs. Tert-Butyl and Cyclohexyl Analogs

The target compound features an N-(4-methylbenzyl) substituent on the 5-oxopyrrolidine ring. Two commercially available analogs with the identical para-benzoic acid carboxamide scaffold but different N-substituents allow for a structural comparison: 4-(1-(tert-butyl)-5-oxopyrrolidine-3-carboxamido)benzoic acid (CAS 1142211-10-6) and 4-(1-cyclohexyl-5-oxopyrrolidine-3-carboxamido)benzoic acid (CAS 931374-39-9) . The 4-methylbenzyl group (MW contribution = 105.2 g/mol) provides a planar, electron-rich aromatic surface capable of engaging in pi-stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine) in protein binding pockets. In contrast, the tert-butyl analog (MW = 330.38 g/mol) presents a spherical, purely hydrophobic group, while the cyclohexyl analog (MW = 330.38 g/mol) offers a non-aromatic cyclic hydrophobic motif. The presence of the 4-methyl substituent on the benzyl ring further distinguishes the target from an unsubstituted benzyl analog, providing a small increase in electron density and a modest steric footprint that can fill a shallow hydrophobic pocket .

Kinase Inhibitor Design Fragment Growing Receptor Tyrosine Kinase

Racemic Nature and Stereochemical Implications for Screening Consistency

The target compound contains one undefined stereocenter at the 3-position of the pyrrolidine ring and is supplied as a racemic mixture, as confirmed by PubChem annotation (Undefined Atom Stereocenter Count = 1) and the Hit2Lead specification for the acetic acid analog (Stereochemistry = racemic) [1]. In contrast, a related compound, (3S)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid (the enantiomerically pure S-enantiomer of the core scaffold), is available as a distinct catalog item from certain vendors . The racemic nature of the target compound is a critical parameter for screening consistency: racemic mixtures provide an averaged response that may mask the superior activity of one enantiomer or, conversely, produce additive or synergistic effects. This is distinct from the enantiopure core scaffold, which would be used for enantioselective SAR studies.

Chiral Chromatography Enantioselective Synthesis Screening Library Quality Control

Hydrogen Bond Donor/Acceptor Capacity Relative to Core Scaffold

The target compound possesses 2 hydrogen bond donors (HBD) and 4 hydrogen bond acceptors (HBA), resulting in a total H-bonding atom count of 6 [1]. This is a substantial increase over the core scaffold 1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 96449-91-1), which has 1 HBD (carboxylic acid OH) and 3 HBA (carbonyl oxygens and nitrogen) for a total of 4 H-bonding atoms . The addition of the para-aminobenzoic acid moiety via the carboxamide linker introduces an additional amide NH (HBD) and amide carbonyl (HBA), significantly enhancing the compound's capacity for directional hydrogen bonding. This expansion moves the compound further from fragment-like properties (Rule of Three: HBD ≤ 3, HBA ≤ 3) toward lead-like space, making it more suitable for targets requiring an extended H-bond network for affinity.

Fragment-Based Drug Design Rule of Three Compliance Ligand Efficiency

Recommended Application Scenarios for 4-({[1-(4-Methylbenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid (CAS 1291844-49-9)


Fragment-Growing SAR Campaigns Targeting Aromatic-Rich Binding Pockets

The 4-methylbenzyl N-substituent of this compound provides a specific pi-stacking-capable aromatic motif that is absent in aliphatic analogs such as the tert-butyl (CAS 1142211-10-6) and cyclohexyl (CAS 931374-39-9) variants. Researchers exploring kinase hinge-region binders, bromodomain inhibitors, or any target with a conserved aromatic residue cluster should prioritize this compound to probe the energetic contribution of the benzyl pi-system to binding affinity [1].

Differential Screening of Regioisomeric Benzoic Acid Pharmacophores

The distinct para-substitution geometry of the benzoic acid on this compound makes it the correct choice for probing binding pockets where the carboxylic acid must extend along a specific trajectory. When used in parallel with its meta-substituted regioisomer (CAS 1291859-15-8), this pair constitutes a minimal SAR set to determine the optimal presentation of the acid moiety to a target protein. Both compounds share identical molecular formula and MW, minimizing confounding variables in the screening data .

Biochemical Assays Requiring High Aqueous Solubility of Ionizable Compounds

With a computed XLogP3-AA of 1.7 and a predicted benzoic acid pKa of approximately 4.2, this compound is predominantly ionized at physiological pH, enhancing aqueous solubility. It is a suitable choice for biochemical assays (e.g., fluorescence polarization, SPR, or NMR-based fragment screens) conducted in aqueous buffer systems, where the lower lipophilicity relative to the acetic acid analog (LogP = 1.93) reduces the risk of non-specific aggregation and precipitation [1].

Racemic Primary Screening Followed by Enantioselective Hit Validation

As confirmed by PubChem and vendor specifications, this compound is supplied as a racemic mixture. It is fit-for-purpose for primary high-throughput screens where initial hit identification is the goal. Procurement teams should integrate this compound into initial diversity screening decks with the understanding that follow-up confirmation and IC50 determination will require sourcing the enantiopure (3S) or (3R) forms of the active scaffold from specialized chiral vendors .

Quote Request

Request a Quote for 4-({[1-(4-Methylbenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.